molecular formula C6H5ClF3N3O2 B1421033 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1240526-19-5

2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No. B1421033
M. Wt: 243.57 g/mol
InChI Key: RSQOVNGMOGJHNI-UHFFFAOYSA-N
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Description

“2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide” is a chemical compound with the molecular formula C4H5ClF3NO . It is used in various scientific research and has a molecular weight of 175.54 .


Synthesis Analysis

The synthesis of “2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide” involves the reaction of 2,2,2-Trifluoroethylamine hydrochloride and Chloroacetyl chloride .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide” is represented by the InChI code: 1S/C4H5ClF3NO/c5-1-3(10)9-2-4(6,7)8/h1-2H2,(H,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide” include a boiling point of 218 ºC, a density of 1.368, and a flash point of 86 ºC . It is stored under inert gas (nitrogen or Argon) at 2-8°C . The pKa value is predicted to be 11.89±0.46 .

Scientific Research Applications

Antibacterial Activity

A study conducted by Ramalingam et al. (2019) synthesized various derivatives of 1,3,4-oxadiazole, starting from 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide. These compounds displayed significant antibacterial activity, highlighting the potential of this chemical as a precursor in developing antibacterial agents.

Antimicrobial Properties

Another study by Parikh & Joshi (2014) synthesized oxadiazole derivatives, including those using a trifluoroethyl group, which exhibited potent antimicrobial properties. This research suggests the application of this chemical in creating effective antimicrobial agents.

Pharmacological Activities

A series of 1,3,4-oxadiazole compounds, derived from 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide, were studied by Gul et al. (2017) for their pharmacological activities. These compounds showed varying degrees of activity against selected microbes, indicating the potential of this chemical in pharmacological research.

Synthesis of Novel Compounds

The research by Karpina et al. (2019) involved the synthesis of novel compounds starting from 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide. This study underscores the versatility of this chemical in synthesizing new compounds with potential biological properties.

Potential in Cancer Research

Panchal et al. (2020) synthesized oxadiazole derivatives from 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide and evaluated them for potential as inhibitors in lung cancer treatment. This research highlights its relevance in cancer therapy development.

Local Anesthetic Potential

A study by Rajak et al. (2008) synthesized acetamides with 1,3,4-oxadiazole moiety, starting from derivatives of 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide, to explore their local anesthetic potential. This study opens avenues for developing local anesthetics using this chemical.

Safety And Hazards

“2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide” is classified as a dangerous substance. It is corrosive and can cause severe skin burns and eye damage . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3N3O2/c7-2-3(14)11-5-13-12-4(15-5)1-6(8,9)10/h1-2H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQOVNGMOGJHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(O1)NC(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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